molecular formula C23H21NO2 B6030002 2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6030002
M. Wt: 343.4 g/mol
InChI Key: RRFIQQWGKPAUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as BIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIQ is a tetrahydroisoquinoline derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of many diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival. This compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is easy to synthesize and modify, making it a versatile compound for various applications. It is also relatively stable and can be stored for long periods. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

For 2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline research include the treatment of neurodegenerative disorders and cancer therapy.

Synthesis Methods

2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer reaction, and the Bischler-Napieralski reaction. The most commonly used method for this compound synthesis is the Pictet-Spengler reaction, which involves the condensation of an amine and an aldehyde or ketone in the presence of an acid catalyst. The reaction yields a tetrahydroisoquinoline derivative, which can be further modified to obtain this compound.

Scientific Research Applications

2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its potential use in cancer therapy.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c25-23(24-15-14-19-8-4-5-9-21(19)16-24)17-26-22-12-10-20(11-13-22)18-6-2-1-3-7-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFIQQWGKPAUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.